molecular formula C8H9F2N B2565221 2-(Difluoromethyl)benzylamine CAS No. 944386-58-7

2-(Difluoromethyl)benzylamine

Cat. No.: B2565221
CAS No.: 944386-58-7
M. Wt: 157.164
InChI Key: KMFXUUBMQYTOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)benzylamine is a useful research compound. Its molecular formula is C8H9F2N and its molecular weight is 157.164. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is known that benzylamine, a compound structurally similar to 2-(difluoromethyl)benzylamine, interacts with enzymes such as trypsin-1 and trypsin-2

Mode of Action

The exact mode of action of this compound is not well-documented. It is suggested that the compound might interact with its targets, leading to changes in their function. The difluoromethyl group in the compound could potentially influence these interactions .

Biochemical Pathways

It is known that the compound can be used as a synthetic intermediate in the preparation of various biologically active compounds, including anti-cancer, anti-diabetic, and anti-viral drugs . This suggests that this compound may influence multiple biochemical pathways, depending on the specific active compounds it helps synthesize.

Pharmacokinetics

It is known that the compound is a liquid that can dissolve in various organic solvents This suggests that it may have good bioavailability

Result of Action

As a synthetic intermediate, the compound’s effects would largely depend on the specific biologically active compounds it helps synthesize .

Action Environment

It is recommended that the compound be stored under inert gas at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Difluoromethyl)benzylamine can be synthesized through the reaction of benzylamine with difluoromethyl chloride. The reaction typically involves the following steps:

  • Benzylamine and difluoromethyl chloride are placed in a reaction vessel.
  • A suitable solvent, such as dimethylformamide (DMF) or methanol, is added to the reaction mixture.
  • The reaction is carried out under appropriate conditions of temperature and time to ensure completion.
  • The product is then isolated and purified through methods such as filtration, extraction, crystallization, or distillation[1][1].

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and yield. Industrial methods may involve continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Difluoromethyl)benzylamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(Difluoromethyl)benzylamine can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

2-(Difluoromethyl)benzylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and metabolic diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

This compound is characterized by the presence of a difluoromethyl group attached to a benzylamine structure. This modification can influence its biological activity and pharmacokinetics.

The biological activity of this compound can be attributed to its interactions with specific biological targets. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Enzymatic Activity : Many benzylamine derivatives act as inhibitors for various enzymes involved in metabolic pathways.
  • Antitumor Activity : Compounds with difluoromethyl groups have been shown to possess anti-proliferative properties against cancer cell lines.

Antitumor Activity

Studies have demonstrated that certain derivatives of benzylamine exhibit significant antitumor properties. For instance, a related compound showed an IC50 value of 1.09 μM against MCF-7 breast cancer cells, indicating potent anti-proliferative effects . While specific data on this compound is limited, its structural similarity suggests potential antitumor efficacy.

β-Cell Protection

Research into related compounds has revealed their protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, which is crucial in diabetes management. A recent study identified a benzamide analog with β-cell protective activity (EC50 = 0.1 μM), suggesting that structural modifications around the benzylamine core can enhance protective effects against cellular stress .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityIC50/EC50 ValueTarget/Mechanism
This compoundAntitumor potentialTBDEGFR inhibition (similar compounds)
Benzamide analog (WO5m)β-cell protectionEC50 = 0.1 μMER stress protection
5-aryloxadiazole derivativeAntitumor activityIC50 = 1.09 μMEGFR inhibition

Case Studies and Research Findings

  • Antitumoral Studies : A series of studies have focused on the synthesis and evaluation of benzylamine derivatives for their antitumoral properties. For example, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth through various mechanisms such as EGFR inhibition .
  • Diabetes Research : The protective effects against ER stress-induced β-cell dysfunction highlight the therapeutic potential of benzylamine derivatives in metabolic diseases like diabetes. The identification of effective scaffolds opens avenues for further drug development targeting pancreatic health .

Properties

IUPAC Name

[2-(difluoromethyl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H,5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFXUUBMQYTOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.